molecular formula C39H72O B14281109 Nonatriaconta-10,17,24-trien-3-one CAS No. 132139-56-1

Nonatriaconta-10,17,24-trien-3-one

Cat. No.: B14281109
CAS No.: 132139-56-1
M. Wt: 557.0 g/mol
InChI Key: VTPBFORJATVTJG-UHFFFAOYSA-N
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Description

Nonatriaconta-10,17,24-trien-3-one is a high-purity, long-chain alkene ketone of significant interest in advanced chemical and materials research. This compound serves as a specialized standard in the study of plant cuticle polymers, particularly in the structural analysis of cutin monomers and epicuticular waxes. Its elongated hydrocarbon chain with strategically positioned double bonds and terminal ketone group makes it valuable for investigating the biophysical properties of lipid-based biological structures . Researchers utilize this compound in materials science to explore the development of biomimetic polymers and liquid crystal systems . The specific molecular architecture of this compound contributes to its self-assembly characteristics, making it relevant for studying nanostructured surfaces and thin film technologies. Analytical chemists employ this compound as a reference standard in mass spectrometry methodologies, particularly in liquid extraction surface analysis (LESA) and other surface characterization techniques . Available exclusively for research applications, this product is provided with comprehensive analytical data to ensure experimental reproducibility. Researchers should consult safety data sheets and implement appropriate personal protective equipment when handling this compound. This compound is intended for research purposes only and is not approved for diagnostic or therapeutic applications in humans.

Properties

CAS No.

132139-56-1

Molecular Formula

C39H72O

Molecular Weight

557.0 g/mol

IUPAC Name

nonatriaconta-10,17,24-trien-3-one

InChI

InChI=1S/C39H72O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39(40)4-2/h17-18,24-25,31-32H,3-16,19-23,26-30,33-38H2,1-2H3

InChI Key

VTPBFORJATVTJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=CCCCCCC=CCCCCCC=CCCCCCCC(=O)CC

Origin of Product

United States

Preparation Methods

Extraction Methodologies

Direct Depolymerization Coupled to Liquid Extraction

One of the most effective methods for isolating nonatriaconta-10,17,24-trien-3-one involves direct depolymerization coupled to liquid extraction surface analysis (LESA). This technique is particularly valuable for extracting the compound from plant cuticle materials, where it exists as part of complex lipid structures.

Sample Preparation Protocol

The sample preparation follows these steps:

  • Plant material selection and cleaning with a dry nylon brush and gentle nitrogen stream
  • Placement of samples on a movable liquid extraction surface analysis sample stage covered with clean aluminum foil
  • Application of depolymerization reagents directly to the plant surface
  • Extraction using appropriate solvent mixtures

Two primary extraction solvent systems have proven effective:

  • Non-polar mixture: chloroform–acetonitrile–water (49:49:2)
  • Polar mixture: acetonitrile–water (90:10)

For both solvent systems, 0.1% formic acid is typically added to the water component to increase spray stability and ionization efficiency during subsequent analysis.

Depolymerization Procedure

The depolymerization step is critical for breaking down complex polymeric structures to release individual components including this compound. The procedure involves:

  • Treatment of the sample with specific reagents that cleave ester bonds
  • Controlled reaction conditions to prevent degradation of target compounds
  • Careful monitoring of the depolymerization process to ensure optimal yield

This approach has proven particularly valuable for extracting compounds from plant cuticles, which are complex biopolymers composed of various hydroxy fatty acids cross-linked via ester bonds.

Analytical Characterization Methods

LESA-HRMS Analysis

Liquid extraction surface analysis coupled to high-resolution mass spectrometry (LESA-HRMS) serves as the primary analytical method for characterizing this compound after extraction. The procedure involves:

  • Deposition of 3 μL of extraction mixture at a height of 1.4 mm from the sample plate
  • Maintenance of liquid junction for 30-45 seconds (depending on extraction mixture)
  • Aspiration of the droplets containing dissolved analytes at a height of 1.2 mm
  • Direct infusion into a chip-based nanoelectrospray ionization source operating in negative ionization mode

Temperature control during the analysis is crucial, with the NanoMate typically set at 16°C to reduce solvent evaporation and allow for longer extraction times.

Mass Spectrometric Parameters

For optimal detection and characterization of this compound, the following mass spectrometric parameters are recommended:

  • Ionization mode: Negative
  • Mass range scanning: m/z 100-1000
  • Resolution: 100,000 (at m/z 400)
  • Data processing using specialized software with chemical formula assignment algorithms

Formula assignment typically employs the following constraints: number of ¹²C = 1–100, ¹³C = 0–1, H = 1–200, O = 0–50, N = 0–2, ³²S = 0–1, and ³⁴S = 0–1. The data filtering process uses element ratios (O/C ≤ 2, H/C ≥ 0.3, H/C ≤ 2.5, N/C ≤ 0.5, S/C ≤ 0.2) to determine chemically meaningful formula assignments.

Comparative Analysis with Related Compounds

This compound is part of a larger family of long-chain ketones found in various natural sources. The table below compares its key characteristics with related compounds:

Neutral Formula Theoretical Mass DBE MS/MS Analysis Tentative Assignment Database
C₃₉H₇₂O₉ 684.5176 4 - This compound PubChem
C₃₉H₆₆O₉ 678.4707 7 - 1,3,5-tris(10-carboxydecyloxy)benzene PubChem
C₃₉H₆₈O₉ 680.4863 - - Triethoxycholesterol galactose PubChem
C₃₉H₆₈O₁₀ 696.4813 6 - MGDG(30:3) LipidMAPS
C₃₉H₇₀O₁₀ 698.4969 5 - MGDG(30:2) LipidMAPS
C₃₉H₇₂O₁₀ 700.5126 4 - MGDG(30:1) LipidMAPS
C₃₉H₇₄O₁₀ 702.5282 3 - MGDG(30:0) LipidMAPS

This comparative analysis highlights the structural and chemical relationship between this compound and other naturally occurring long-chain compounds.

Analytical Considerations

Chemical Diversity Analysis

When analyzing this compound and related compounds, chemical diversity analysis tools can provide valuable insights into their structural relationships and potential functions. Approaches similar to those employed for bicyclic compounds can be adapted for long-chain ketones:

  • ChemGPS analysis to position the compound in chemical space
  • Chemaxon diversity analysis to compare with other known compounds
  • Cheminformatics approaches to predict physicochemical properties

Surface Characterization

For samples where this compound is found as part of complex surface structures (such as plant cuticles), scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can provide valuable complementary data to chemical analyses.

Chemical Reactions Analysis

Types of Reactions

Nonatriaconta-10,17,24-trien-3-one undergoes various chemical reactions, including:

    Oxidation: The double bonds and the ketone group make it susceptible to oxidation reactions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The double bonds can participate in addition reactions, leading to substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogens (e.g., Br₂) and hydrogen halides (e.g., HBr) are typical reagents for addition reactions.

Major Products Formed

    Oxidation: Oxidation of the double bonds can lead to the formation of epoxides or diols.

    Reduction: Reduction of the ketone group results in the corresponding alcohol.

    Substitution: Addition reactions across the double bonds yield halogenated or hydrogenated products.

Scientific Research Applications

Nonatriaconta-10,17,24-trien-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Nonatriaconta-10,17,24-trien-3-one involves its interaction with cellular membranes due to its long hydrophobic chain. This interaction can affect membrane fluidity and permeability. Additionally, its ketone group can participate in various biochemical reactions, potentially influencing metabolic pathways .

Comparison with Similar Compounds

Comparison with Monogalactosyldiacylglycerols (MGDGs)

MGDGs are glycolipids critical for chloroplast membrane structure. lists several MGDGs with varying degrees of unsaturation, such as MGDG(30:3) (C₃₉H₆₈O₁₀, 696.4813 g/mol) and MGDG(30:0) (C₃₉H₇₄O₁₀, 702.5282 g/mol). Key differences include:

Property Nonatriaconta-10,17,24-trien-3-one MGDG(30:3)
Molecular Formula C₃₉H₇₂O₉ C₃₉H₆₈O₁₀
Functional Groups Ketone at C3 Galactose head group
Double Bonds Three (C10, C17, C24) Three (positions unlisted)
Biological Role Cuticle structural component Chloroplast membrane lipid
Source Plant cuticles Plant membranes

While both compounds are C₃₉ lipids, MGDGs feature a polar galactose moiety, making them amphipathic, whereas this compound is nonpolar due to its ketone group. This distinction likely explains their divergent roles in plant biology .

Comparison with Lanostane-Type Triterpenoids

For example, 26,27-Dihydroxylanosta-7,9(11),24-trien-3-one (C₃₀H₄₆O₃, molecular mass ~454 g/mol) shares a ketone group at C3 but differs fundamentally in backbone structure and bioactivity :

Property This compound 26,27-Dihydroxylanosta-7,9(11),24-trien-3-one
Backbone Linear C₃₉ chain Tetracyclic lanostane (C₃₀)
Functional Groups Single ketone Ketone at C3, hydroxyls at C26/C27
Double Bonds Three in linear chain Three in ring system (C7, C9(11), C24)
Biological Role Structural lipid Cyclophilin A inhibition
Source Plants Fungi (Ganoderma spp.)

The lanostane triterpenoid’s tetracyclic structure enables interactions with enzymes like cyclophilin A, a target in cancer research, whereas this compound’s linearity limits such interactions .

Comparison with Ergosterol Derivatives

Ergosterol derivatives, such as ergosta-7,22-dien-3β-ol (C₂₈H₄₆O, molecular mass 398.36 g/mol), are fungal sterols with structural and functional contrasts:

Property This compound Ergosta-7,22-dien-3β-ol
Backbone Linear C₃₉ Tetracyclic sterol (C₂₈)
Functional Groups Ketone Hydroxyl at C3
Double Bonds Three in chain Two in ring system (C7, C22)
Biological Role Cuticle component Membrane fluidity regulation
Source Plants Fungi (Ganoderma spp.)

Research Implications and Gaps

  • Structural Insights: this compound’s linearity and ketone group distinguish it from cyclic terpenoids and sterols, suggesting unique biophysical properties .
  • Functional Diversity: Unlike MGDGs or lanostanes, this compound lacks known enzymatic or signaling roles, highlighting a research gap in plant lipidomics.
  • Analytical Challenges : Its detection via LESA-HRMS underscores the need for advanced techniques to study low-abundance cuticular compounds .

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